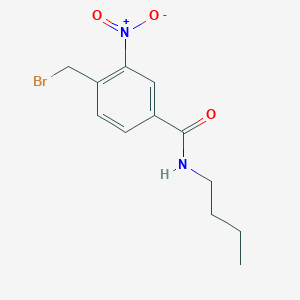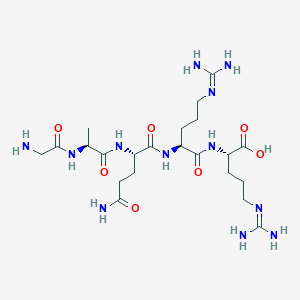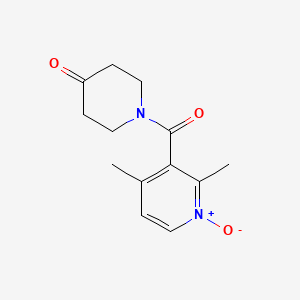![molecular formula C11H20N2OS B12599636 Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]- CAS No. 874115-56-7](/img/structure/B12599636.png)
Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Pipéridine, 1-[[(4R)-2,2-diméthyl-4-thiazolidinyl]carbonyl]- est un composé organique complexe qui présente un cycle pipéridine et un cycle thiazolidine. Ce composé se distingue par sa structure unique, qui comprend un cycle pipéridine à six chaînons et un cycle thiazolidine à cinq chaînons. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques polyvalentes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la Pipéridine, 1-[[(4R)-2,2-diméthyl-4-thiazolidinyl]carbonyl]- implique généralement la réaction de dérivés de la pipéridine avec des dérivés de la thiazolidine dans des conditions contrôlées. Une méthode courante implique l'utilisation d'une réaction de Mannich, où un dérivé de la pipéridine réagit avec du formaldéhyde et un dérivé de la thiazolidine pour former le composé souhaité . Les conditions de réaction comprennent souvent l'utilisation d'un solvant tel que l'éthanol et d'un catalyseur pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, telles que la température et la pression, pour assurer un rendement élevé et une pureté du produit . L'utilisation de catalyseurs avancés et de systèmes automatisés améliore encore l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La Pipéridine, 1-[[(4R)-2,2-diméthyl-4-thiazolidinyl]carbonyl]- subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où un nucléophile remplace un groupe fonctionnel dans la molécule.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines). Les conditions de réaction impliquent généralement des températures contrôlées et l'utilisation de solvants tels que l'éthanol ou le dichlorométhane .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des pipéridinones, tandis que les réactions de réduction peuvent produire des pipéridines avec différents substituants .
Applications de recherche scientifique
La Pipéridine, 1-[[(4R)-2,2-diméthyl-4-thiazolidinyl]carbonyl]- a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il est étudié pour son utilisation potentielle dans le développement de médicaments, en particulier pour sa capacité à interagir avec des cibles biologiques spécifiques.
Industrie : Le composé est utilisé dans la production de divers produits chimiques et matériaux industriels.
Mécanisme d'action
Le mécanisme d'action de la Pipéridine, 1-[[(4R)-2,2-diméthyl-4-thiazolidinyl]carbonyl]- implique son interaction avec des cibles moléculaires spécifiques dans les systèmes biologiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les processus pathologiques, exerçant ainsi des effets thérapeutiques .
Applications De Recherche Scientifique
Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres dérivés de la pipéridine et des dérivés de la thiazolidine, tels que :
- Pipéridine
- Thiazolidine
- Pipéridinones
- Thiazolidinones
Unicité
Ce qui distingue la Pipéridine, 1-[[(4R)-2,2-diméthyl-4-thiazolidinyl]carbonyl]- des composés similaires est sa combinaison unique d'un cycle pipéridine et d'un cycle thiazolidine. Cette caractéristique structurelle confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche .
Propriétés
Numéro CAS |
874115-56-7 |
|---|---|
Formule moléculaire |
C11H20N2OS |
Poids moléculaire |
228.36 g/mol |
Nom IUPAC |
[(4R)-2,2-dimethyl-1,3-thiazolidin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C11H20N2OS/c1-11(2)12-9(8-15-11)10(14)13-6-4-3-5-7-13/h9,12H,3-8H2,1-2H3/t9-/m0/s1 |
Clé InChI |
RUALHCFNVJMMOE-VIFPVBQESA-N |
SMILES isomérique |
CC1(N[C@@H](CS1)C(=O)N2CCCCC2)C |
SMILES canonique |
CC1(NC(CS1)C(=O)N2CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)
![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-](/img/structure/B12599572.png)



![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)




![Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate](/img/structure/B12599631.png)

